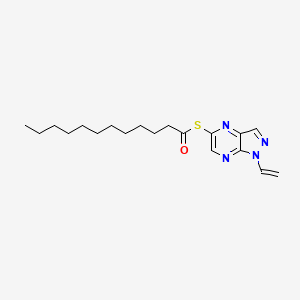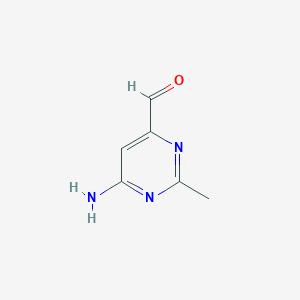
1-(5-Methoxy-2,3-diphenyl-1H-indol-6-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-METHOXY-2,3-DIPHENYL-1H-INDOL-6-YL)ETHANONE is an organic compound belonging to the indole derivatives family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-METHOXY-2,3-DIPHENYL-1H-INDOL-6-YL)ETHANONE typically involves the reaction of indole derivatives with ethanone under specific conditions. One common method includes the use of indole and ethanone in the presence of a catalyst to facilitate the reaction . The reaction conditions often involve controlled temperatures and the use of solvents to ensure the desired product is obtained with high yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
化学反应分析
Types of Reactions: 1-(5-METHOXY-2,3-DIPHENYL-1H-INDOL-6-YL)ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
科学研究应用
1-(5-METHOXY-2,3-DIPHENYL-1H-INDOL-6-YL)ETHANONE has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 1-(5-METHOXY-2,3-DIPHENYL-1H-INDOL-6-YL)ETHANONE involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. This binding can modulate signaling pathways, leading to the observed biological effects .
相似化合物的比较
Indole-3-acetic acid: A plant hormone with similar indole structure.
5-Methoxyindole: Shares the methoxy group and indole nucleus.
2,3-Diphenylindole: Similar diphenyl substitution on the indole ring.
Uniqueness: 1-(5-METHOXY-2,3-DIPHENYL-1H-INDOL-6-YL)ETHANONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
属性
CAS 编号 |
125217-27-8 |
|---|---|
分子式 |
C23H19NO2 |
分子量 |
341.4 g/mol |
IUPAC 名称 |
1-(5-methoxy-2,3-diphenyl-1H-indol-6-yl)ethanone |
InChI |
InChI=1S/C23H19NO2/c1-15(25)18-13-20-19(14-21(18)26-2)22(16-9-5-3-6-10-16)23(24-20)17-11-7-4-8-12-17/h3-14,24H,1-2H3 |
InChI 键 |
XFIZPBWVSOPAAK-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C=C2C(=C1)NC(=C2C3=CC=CC=C3)C4=CC=CC=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3,3'-Methylenebis[4-(4-ethoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole]](/img/structure/B12906852.png)



![5-Amino-2-{[(2-methylpyrimidin-5-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12906874.png)
![N-[2-[2-(4-chlorophenyl)-4-(3,4-dihydropyrazol-2-yl)phenyl]sulfonylethyl]acetamide](/img/structure/B12906876.png)

![1H-Indole, 5-chloro-3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinylmethyl)-](/img/structure/B12906895.png)

![N-[1-(4-Chlorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl]glycine](/img/structure/B12906910.png)
